2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate
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Overview
Description
2,6,6-Trimethylbicyclo[311]heptan-3-yl selenocyanate is an organoselenium compound characterized by a bicyclic structure with a selenocyanate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate typically involves the reaction of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol with selenocyanogen bromide (SeCNBr) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the selenocyanate group. The reaction conditions often include:
- Solvent: Anhydrous dichloromethane or tetrahydrofuran
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as implementation of safety measures to handle the toxic and reactive nature of selenocyanogen bromide.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate undergoes various types of chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products Formed
Oxidation: Seleninic acid derivatives
Reduction: Selenol compounds
Substitution: Corresponding amine or thiol derivatives
Scientific Research Applications
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and antimicrobial activities due to the biological activity of selenium compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate involves the interaction of the selenocyanate group with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects such as antioxidant activity or inhibition of microbial growth.
Comparison with Similar Compounds
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl selenocyanate can be compared with other similar compounds such as:
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl isocyanate: Similar structure but with an isocyanate group instead of a selenocyanate group.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl thiocyanate: Similar structure but with a thiocyanate group instead of a selenocyanate group.
2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl cyanate: Similar structure but with a cyanate group instead of a selenocyanate group.
The uniqueness of this compound lies in the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and nitrogen analogs.
Properties
CAS No. |
61406-93-7 |
---|---|
Molecular Formula |
C11H17NSe |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl) selenocyanate |
InChI |
InChI=1S/C11H17NSe/c1-7-9-4-8(11(9,2)3)5-10(7)13-6-12/h7-10H,4-5H2,1-3H3 |
InChI Key |
MYPCUNKATZJDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C2(C)C)CC1[Se]C#N |
Origin of Product |
United States |
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